Petcm

Übersicht

Beschreibung

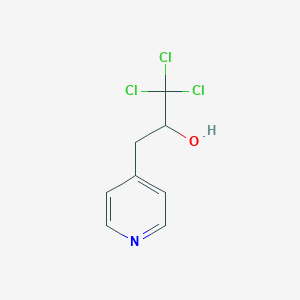

PETCM, also known as 1,1,1-trichloro-3-pyridin-4-ylpropan-2-ol, is a chemical compound with the molecular formula C8H8Cl3NO and a molecular weight of 240.51 g/mol . It is primarily recognized as an activator of caspase-3, a crucial enzyme in the process of apoptosis (programmed cell death) . This compound functions in a cytochrome c-dependent manner, promoting the oligomerization of Apaf-1 and inducing apoptosis in HeLa cells .

Wirkmechanismus

Target of Action

PETCM, also known as α-(trichloromethyl)-4-pyridineethanol, primarily targets Caspase-3 , a member of the cysteine-aspartic acid protease family . Caspase-3 plays a crucial role in the execution-phase of cell apoptosis .

Mode of Action

This compound acts as an activator of Caspase-3 . It operates in a cytochrome c (cyto c)-dependent manner . This compound promotes the oligomerization of Apaf-1, a key component in the formation of the apoptosome . The apoptosome is a macromolecular complex that is formed in response to the cellular commitment to apoptotic death .

Biochemical Pathways

This compound influences the mitochondrial pathway of apoptosis . It inhibits the formation of the apoptosome, an event usually blocked by the oncoprotein prothymosin-α (ProT) . In contrast, the tumor suppressor putative HLA-DR-associated proteins (PHAP) appears to facilitate apoptosome-mediated caspase-9 activation .

Pharmacokinetics

The bioavailability of this compound would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

This compound induces cell apoptosis, particularly in HeLa cells . By activating caspase-3, this compound stimulates the formation of the apoptosome, leading to programmed cell death . It can also reverse the inhibitory effects of putative HLA-DR-associated proteins (PHAP) on caspase-3 activation .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von PETCM umfasst die Reaktion von 4-Pyridin-carboxaldehyd mit Trichlormethylcarbinol unter kontrollierten Bedingungen. Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und einen Katalysator, um den Prozess zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound über einen ähnlichen Syntheseweg, jedoch in größerem Maßstab, hergestellt. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um die gewünschte Qualität zu erreichen .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen, insbesondere an der Hydroxylgruppe, eingehen, was zur Bildung der entsprechenden Ketone oder Aldehyde führt.

Reduktion: Die Verbindung kann zu verschiedenen Derivaten reduziert werden, abhängig vom verwendeten Reduktionsmittel.

Häufige Reagenzien und Bedingungen:

Oxidation: Übliche Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen oder anderen reduzierten Derivaten.

Substitution: Bildung von substituierten Pyridinderivaten.

Wissenschaftliche Forschungsanwendungen

PETCM hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Modellverbindung zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Wird in Studien zur Apoptose und zu Zelltodwegen eingesetzt, insbesondere in der Krebsforschung.

Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen die Apoptogeregulation entscheidend ist, wie z. B. Krebs und neurodegenerative Erkrankungen.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es Caspase-3 über einen Cytochrom-c-abhängigen Weg aktiviert. Es fördert die Oligomerisierung von Apaf-1, was zur Bildung des Apoptosoms führt, einem Multiproteinkomplex, der Caspase-9 aktiviert. Dies wiederum aktiviert Caspase-3, was zur Ausführungsphase der Apoptose führt . This compound antagonisiert auch die inhibitorische Aktivität von Prothymosin-α gegenüber HLA-DR-assoziiertem Protein-1, was die Caspase-3-Aktivierung weiter fördert .

Ähnliche Verbindungen:

1,1,1-Trichlor-2-propanol: Teilt strukturelle Ähnlichkeiten, aber es fehlt ihm der Pyridinring.

4-Pyridin-carboxaldehyd: Ein Vorläufer bei der Synthese von this compound.

Trichlormethylcarbinol: Ein weiterer Vorläufer bei der Synthese von this compound.

Einzigartigkeit: this compound ist aufgrund seiner spezifischen Aktivierung von Caspase-3 auf eine Cytochrom-c-abhängige Weise einzigartig, was bei anderen ähnlichen Verbindungen nicht üblich ist. Dies macht es besonders wertvoll in der Apoptoseforschung und für potenzielle therapeutische Anwendungen .

Vergleich Mit ähnlichen Verbindungen

1,1,1-Trichloro-2-propanol: Shares structural similarities but lacks the pyridine ring.

4-Pyridinecarboxaldehyde: A precursor in the synthesis of PETCM.

Trichloromethylcarbinol: Another precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific activation of caspase-3 in a cytochrome c-dependent manner, which is not commonly observed in other similar compounds. This makes it particularly valuable in apoptosis research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

1,1,1-trichloro-3-pyridin-4-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3NO/c9-8(10,11)7(13)5-6-1-3-12-4-2-6/h1-4,7,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGTDJJKTGRNNAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(C(Cl)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00279678 | |

| Record name | PETCM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10129-56-3 | |

| Record name | 10129-56-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PETCM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00279678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PETCM | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

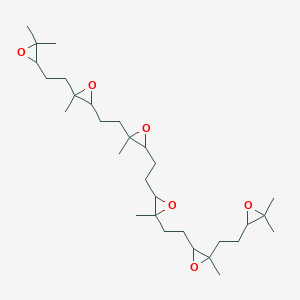

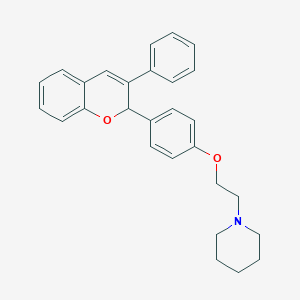

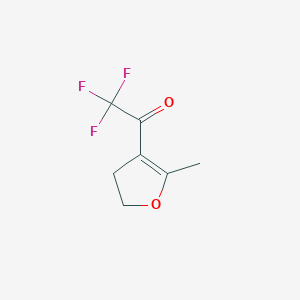

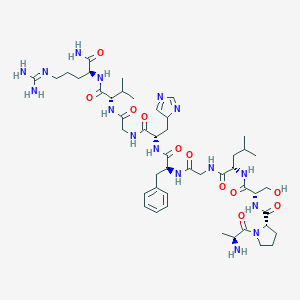

Feasible Synthetic Routes

Q1: What is the mechanism of action of PETCM in inducing apoptosis?

A: this compound acts by modulating a specific pathway within the intricate cascade of apoptosis. This pathway involves two key players: the tumor suppressor putative HLA-DR–associated proteins (PHAP) and the oncoprotein prothymosin-α (ProT). [, ] Normally, ProT inhibits the formation of the apoptosome, a critical complex required for the activation of caspase-9, a key executioner caspase in apoptosis. this compound disrupts this inhibitory action of ProT, essentially releasing the brakes on apoptosome formation. [, ] With the apoptosome assembled, caspase-9 activation can proceed, ultimately leading to the activation of downstream caspases like caspase-3 and the dismantling of the cell. [, ]

Q2: Does this compound require specific conditions to exert its pro-apoptotic effects?

A: Interestingly, this compound's ability to promote apoptosome formation and subsequent caspase activation is influenced by the intracellular concentration of deoxyadenosine triphosphate (dATP). [, ] Under physiological dATP levels, this compound effectively relieves the ProT-mediated inhibition of apoptosome assembly. [, ] This suggests that this compound's activity might be fine-tuned by the cellular metabolic state, adding another layer of complexity to its mechanism of action.

Q3: Has this compound demonstrated any synergistic effects with other apoptotic stimuli?

A: Research indicates that this compound can enhance the sensitivity of cells to apoptosis induced by external factors like ultraviolet (UV) irradiation. When ProT expression is suppressed using RNA interference, cells become more susceptible to UV-induced apoptosis, and the requirement for this compound to trigger caspase activation is diminished. [, ] This finding highlights a potential synergy between this compound and other apoptotic inducers, suggesting possible avenues for combination therapies.

Q4: Beyond its role in apoptosis, are there other functions attributed to this compound?

A: Emerging evidence suggests that this compound might influence synaptic plasticity, particularly at corticostriatal synapses. Studies in a mouse model of Parkinson's disease (PD) revealed that this compound could restore a physiological long-term depression (LTD) response. [] This rescue effect is attributed to this compound's ability to activate caspase-3, suggesting a non-apoptotic role for this caspase in synaptic plasticity. [] This intriguing finding warrants further investigation into this compound's therapeutic potential in neurodegenerative disorders like PD.

- Jiang, X., et al. "Distinctive Roles of PHAP Proteins and Prothymosin-α in a Death Regulatory Pathway." Science, vol. 302, no. 5645, 2003, pp. 425–429., doi:10.1126/science.1089053. [, ]

- Jiang, X., et al. "Distinctive roles of PHAP proteins and prothymosin-alpha in a death regulatory pathway." PubMed, U.S. National Library of Medicine, Aug. 2003, https://pubmed.ncbi.nlm.nih.gov/14551432/. [, ]

- Calabresi, P., et al. "Loss of Non-Apoptotic Role of Caspase-3 in the PINK1 Mouse Model of Parkinson's Disease." Frontiers in Cellular Neuroscience, vol. 12, 2018, p. 333., doi:10.3389/fncel.2018.00333. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)

![[(2R)-3-[Hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B158074.png)